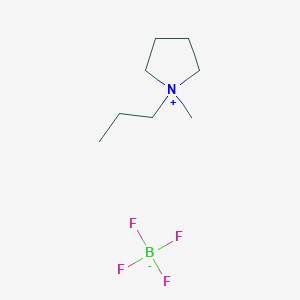

1-Methyl-1-propylpyrrolidinium tetrafluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-1-propylpyrrolidinium tetrafluoroborate is an ionic liquid with the molecular formula C8H18BF4N and a molecular weight of 215.04 g/mol . This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications. It is characterized by its ability to decompose slowly in the presence of water .

Wirkmechanismus

Target of Action

1-Methyl-1-propylpyrrolidinium tetrafluoroborate is a type of ionic liquid .

Mode of Action

It’s known that the anion of this compound decomposes slowly in the presence of water . This suggests that it may interact with its targets through a process of slow decomposition, possibly altering the chemical environment over time .

Biochemical Pathways

Given its classification as an ionic liquid, it may be involved in a variety of chemical reactions and processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water can lead to the slow decomposition of the anion . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpyrrolidinium tetrafluoroborate can be synthesized through the reaction of 1-methylpyrrolidine with 1-bromopropane, followed by the addition of tetrafluoroboric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels, often exceeding 98% .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1-propylpyrrolidinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, often facilitated by reducing agents.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .

Wissenschaftliche Forschungsanwendungen

Electrochemistry

PMPyrr BF4 is extensively used as an electrolyte in lithium-ion and sodium-ion batteries. Its high ionic conductivity enhances the efficiency of ion transport within the battery, leading to improved performance metrics such as:

| Battery Type | Performance Metrics |

|---|---|

| Lithium-Ion | Increased energy density |

| Sodium-Ion | Enhanced cycle stability |

Research indicates that the use of ionic liquids like PMPyrr BF4 can lead to batteries with higher operational voltages and longer lifespans compared to conventional electrolytes .

Catalysis

The compound serves as both a solvent and a catalyst in various organic synthesis reactions. Its unique ionic characteristics facilitate reaction mechanisms that can lead to:

- Increased Reaction Rates : Ionic liquids can enhance the speed of reactions due to their ability to stabilize transition states.

- Selectivity : The specific interactions between reactants and the ionic liquid can lead to higher selectivity for desired products.

For example, PMPyrr BF4 has been successfully employed in the synthesis of complex organic molecules where traditional solvents would be less effective .

Material Science

In material science, PMPyrr BF4 is used in the development of conducting polymers and intercalation electrode materials. Its properties allow for:

- Synthesis of Novel Materials : Ionic liquids like PMPyrr BF4 are used to create materials with enhanced electrical conductivity.

- Intercalation Processes : The compound facilitates the insertion of ions into host materials, which is crucial for developing advanced battery technologies.

Case Study 1: Lithium-Ion Batteries

A study conducted by Ravi et al. (2021) demonstrated that hybrid gel polymer electrolytes based on 1-methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide exhibited remarkable electrochemical performance in flexible lithium secondary batteries. The findings indicated improved ionic conductivity and mechanical properties compared to traditional electrolytes .

Case Study 2: Organic Synthesis

Merz et al. (2021) explored the use of PMPyrr BF4 in catalytic reactions involving carbon black composites. The study highlighted how the ionic liquid improved reaction rates and product yields significantly compared to conventional solvents .

Green Chemistry

PMPyrr BF4 aligns with principles of green chemistry due to its low volatility and non-flammability. It serves as an environmentally friendly alternative to traditional organic solvents, reducing hazardous waste and enhancing safety in laboratory settings. Its application in green chemistry includes:

- Solvent Replacement : Used in reactions where volatile organic compounds (VOCs) are typically employed.

- Sustainable Processes : Facilitates reactions under milder conditions, minimizing energy consumption.

Vergleich Mit ähnlichen Verbindungen

- 1-Butyl-1-methylpyrrolidinium tetrafluoroborate

- 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate

- 1-Methyl-1-propylpiperidinium tetrafluoroborate

Uniqueness: 1-Methyl-1-propylpyrrolidinium tetrafluoroborate stands out due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to similar compounds, it offers a unique balance of hydrophobicity and ionic conductivity, making it particularly suitable for applications in electrochemical devices and advanced material synthesis .

Biologische Aktivität

1-Methyl-1-propylpyrrolidinium tetrafluoroborate (C8H18BF4N) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including electrochemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with biological systems, its toxicity profile, and its potential therapeutic applications.

This compound is characterized by its low volatility, thermal stability, and ionic conductivity. Its structure consists of a pyrrolidinium cation paired with a tetrafluoroborate anion. These properties make it suitable for various applications, particularly in non-aqueous environments.

Toxicity Studies

Research indicates that the toxicity of ionic liquids can vary significantly based on their chemical structure. A study assessing the cytotoxicity of various pyrrolidinium-based ionic liquids found that this compound exhibited moderate cytotoxic effects on human cell lines. The compound's toxicity was evaluated using standard assays, which demonstrated an IC50 value indicating significant cell viability reduction at higher concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with varying degrees of inhibition depending on the concentration used. For instance, the compound displayed notable antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations .

Case Studies

- Cell Viability Assays : In a study examining the effects of ionic liquids on cell viability, this compound was tested on human liver carcinoma cells (HepG2). Results indicated that at concentrations below 100 mM, cell viability remained above 80%, while higher concentrations led to significant cytotoxicity .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several ionic liquids, including this compound. The results demonstrated that this compound inhibited bacterial growth effectively at concentrations ranging from 0.5% to 2% (v/v), with a minimum inhibitory concentration (MIC) determined for both E. coli and S. aureus .

Electrochemical Applications

Recent research has explored the use of this compound as an electrolyte in lithium batteries. Its ionic conductivity was measured to range between 0.4 S/m and 0.1 S/m at room temperature, making it a promising candidate for advanced battery technologies .

Biocompatibility

The biocompatibility of ionic liquids is crucial for their application in biomedical fields. Studies have shown that while some ionic liquids exhibit toxicity, this compound demonstrates acceptable levels of biocompatibility at lower concentrations, suggesting potential use in drug delivery systems or as solvents for biological reactions .

Summary Table of Biological Activity

Eigenschaften

IUPAC Name |

1-methyl-1-propylpyrrolidin-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N.BF4/c1-3-6-9(2)7-4-5-8-9;2-1(3,4)5/h3-8H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVSOVNZOFGINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC[N+]1(CCCC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.